

An In-depth Technical Guide to 4-Nitrobenzamide: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 4-Nitrobenzamide

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Abstract

This technical guide provides a comprehensive overview of **4-Nitrobenzamide** (CAS No: 619-80-7), a versatile chemical intermediate with significant applications in pharmaceutical research and development, as well as in the dye industry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and the synthesis of its derivatives, and explores its biological activities, with a particular focus on its role as a precursor to potent antimicrobial and antitubercular agents. A key mechanism of action, the inhibition of the Mycobacterium tuberculosis cell wall synthesis enzyme DprE1, is discussed and visually represented.

Introduction

4-Nitrobenzamide, also known as p-nitrobenzamide, is an aromatic amide distinguished by a nitro group at the para position of the benzene ring.^{[1][2]} This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis.^[1] Its utility spans from being a crucial intermediate in the production of dyes and polymers to serving as a scaffold for the development of novel therapeutic agents.^{[1][3][4]} Notably, derivatives of **4-nitrobenzamide** have demonstrated significant potential as antimicrobial and antitubercular drugs, targeting essential pathways in pathogenic

microorganisms.[5][6] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving **4-Nitrobenzamide**.

Physicochemical Properties

4-Nitrobenzamide is a white to light yellow crystalline powder.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Nitrobenzamide**

Property	Value	Reference(s)
CAS Number	619-80-7	[2][7][8]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[2][7][8]
Molecular Weight	166.13 g/mol	[2][7][8]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	199-202 °C	[2]
Boiling Point	368.0 ± 25.0 °C at 760 mmHg	
Density	1.4 ± 0.1 g/cm ³	
Solubility	Insoluble in water (<0.01 g/100 mL at 18 °C)	[1]
Soluble in ethanol, chloroform, and hot acetic acid	[2]	
LogP	0.82	
pKa	15.02 ± 0.50 (Predicted)	[1]

Spectral Data

The structural identity of **4-Nitrobenzamide** can be confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectral Data for **4-Nitrobenzamide**

Technique	Key Data	Reference(s)
¹ H NMR	Spectra available in public databases.	[9] [10]
¹³ C NMR	Spectra available in public databases.	[9]
IR Spectrum	Data available in the NIST/EPA Gas-Phase Infrared Database.	[10]
Mass Spectrum	Data available in public databases.	[9] [10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Nitrobenzamide** and its derivatives, as well as protocols for evaluating their biological activity.

Synthesis of 4-Nitrobenzamide

4-Nitrobenzamide can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

Method 1: Amidation of 4-Nitrobenzoic Acid with Ammonia

This method involves the direct condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[\[11\]](#)

- Materials:
 - 4-Nitrobenzoic acid
 - Boric acid
 - Polyethylene glycol (PEG-400)

- Solvent mixture (e.g., mono- and diisopropylbenzene and toluene)
- Ammonia gas
- Alkaline solution (e.g., dilute NaOH)
- Water
- Procedure:
 - In a reaction flask equipped with a stirrer and a gas inlet, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of PEG-400.[\[11\]](#)
 - Add a suitable solvent mixture.[\[11\]](#)
 - Heat the mixture to 160-165 °C with constant stirring.[\[11\]](#)
 - Bubble ammonia gas through the heated reaction mixture.[\[11\]](#)
 - Monitor the reaction progress by a suitable method (e.g., TLC).
 - Upon completion, cool the reaction mixture to 10-20 °C.[\[11\]](#)
 - Filter the resulting precipitate.[\[11\]](#)
 - Wash the precipitate first with an alkaline solution and then with water.[\[11\]](#)
 - Dry the solid to obtain **4-nitrobenzamide**. The reported yield is up to 88%.[\[11\]](#)

Method 2: From 4-Nitrobenzoyl Chloride

This method involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation.

- Materials:
 - 4-Nitrobenzoic acid
 - Thionyl chloride (SOCl₂)

- Dimethylformamide (DMF) (catalyst)
- Trichloroethylene
- Concentrated ammonia solution
- Procedure:
 - In a reaction flask, heat a mixture of 4-nitrobenzoic acid and thionyl chloride in the presence of a catalytic amount of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[\[11\]](#)
 - After the reaction is complete, remove the excess thionyl chloride under vacuum.[\[11\]](#)
 - Dissolve the resulting crude 4-nitrobenzoyl chloride in trichloroethylene.[\[11\]](#)
 - Add a large excess of concentrated ammonia solution to the solution at 50-60 °C with stirring.[\[11\]](#)
 - Filter the precipitated **4-nitrobenzamide** and dry. The reported yield is approximately 90%.[\[11\]](#)

Synthesis of 4-Nitrobenzamide Derivatives (Schiff Bases)

4-Nitrobenzamide can be used as a starting material for the synthesis of various derivatives, such as Schiff bases, which have shown antimicrobial activity.[\[5\]](#)[\[12\]](#)

- Materials:
 - **4-Nitrobenzamide**
 - Aryl aldehydes
 - Glacial acetic acid (catalyst)
 - Hot alcohol (for recrystallization)

- Procedure (Solvent-free):
 - Grind equimolar concentrations of **4-nitrobenzamide** (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) with a catalytic amount of glacial acetic acid in a mortar and pestle.[\[12\]](#)
 - Let the solid mass stand for 4-5 hours.[\[12\]](#)
 - Dry the product for several hours.[\[12\]](#)
 - Recrystallize the crude product from hot alcohol to obtain the pure Schiff base derivative.[\[12\]](#)
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[12\]](#)

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of synthesized **4-nitrobenzamide** derivatives can be evaluated using the disc diffusion method.[\[12\]](#)

- Materials:
 - Synthesized **4-nitrobenzamide** derivatives
 - Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)
 - Fungal strains
 - Nutrient agar plates
 - Sterile filter paper discs
 - Standard antibiotic and antifungal discs (positive controls)
 - Solvent (e.g., DMSO) (negative control)
 - Incubator
- Procedure:

- Prepare a uniform lawn of the test microorganism on nutrient agar plates.
- Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.
- Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the agar plates.
- Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
- Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[\[12\]](#)

Antitubercular Activity Assay

The antitubercular activity of dinitrobenzamide derivatives against *Mycobacterium tuberculosis* H37Rv can be determined to assess their potential as anti-TB agents.[\[6\]](#)

- Materials:
 - Synthesized dinitrobenzamide derivatives
 - *Mycobacterium tuberculosis* H37Rv strain
 - Middlebrook 7H9 broth supplemented with OADC
 - 96-well microplates
 - Standard anti-TB drugs (e.g., isoniazid, rifampicin)
 - Resazurin solution
- Procedure (Microplate Alamar Blue Assay):
 - Serially dilute the test compounds in a 96-well microplate.
 - Inoculate each well with a standardized suspension of *M. tuberculosis* H37Rv.

- Include wells with standard drugs as positive controls and wells with no drug as negative controls.
- Incubate the plates at 37 °C for a specified period (e.g., 5-7 days).
- Add resazurin solution to each well and incubate for another 24 hours.
- Visually assess the color change from blue (no growth) to pink (growth).
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[\[6\]](#)

Biological Activity and Signaling Pathways

Derivatives of nitrobenzamide have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Antimicrobial Activity

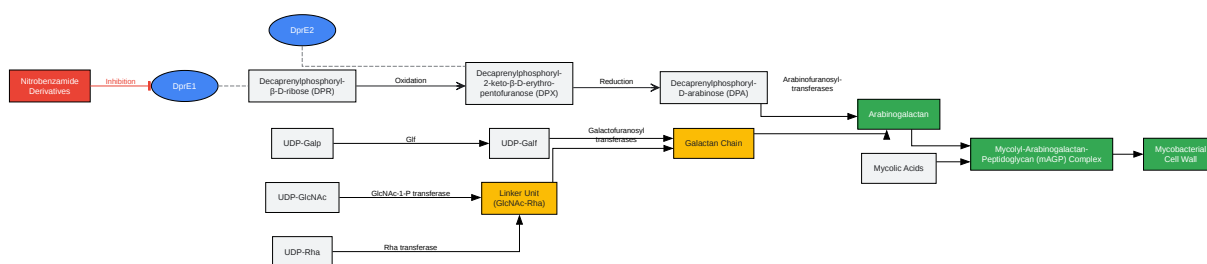
Schiff base derivatives of **4-nitrobenzamide** have been synthesized and shown to possess in vitro antimicrobial activity against various bacterial and fungal strains.[\[5\]](#)[\[12\]](#) The mechanism of action is often attributed to the azomethine group (-CH=N-), which is crucial for their biological activity.

Antitubercular Activity and Inhibition of DprE1

A significant breakthrough in the development of nitrobenzamide-based drugs is the discovery of their potent activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. [\[6\]](#) Dinitrobenzamide derivatives, in particular, have been identified as powerful inhibitors of the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[\[13\]](#)[\[14\]](#)

DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[\[15\]](#)[\[16\]](#) It is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan (AG) and lipoarabinomannan (LAM), two essential components of the mycobacterial cell wall.[\[13\]](#)[\[15\]](#)[\[16\]](#) Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to cell death.[\[16\]](#)

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by nitrobenzamide derivatives.



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DprE1's role in the mycobacterial cell wall synthesis and its inhibition.

Safety and Handling

4-Nitrobenzamide is considered harmful if swallowed and may cause irritation upon contact with skin and eyes.[1][4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4] In case of contact, wash the affected area with plenty of water.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-Nitrobenzamide is a chemical compound of significant interest due to its versatile applications as an intermediate in various industries and its role as a scaffold in medicinal

chemistry. The development of **4-nitrobenzamide** derivatives as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 highlights its importance in the ongoing search for new and effective treatments for tuberculosis. This technical guide provides a foundational resource for researchers and developers working with this compound, offering detailed information on its properties, synthesis, and biological significance. Further research into the structure-activity relationships of **4-nitrobenzamide** derivatives will likely lead to the discovery of even more potent and selective therapeutic agents.

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